molecular formula C18H20N4O3 B1462306 9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 1087655-93-3

9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B1462306
CAS No.: 1087655-93-3
M. Wt: 340.4 g/mol
InChI Key: YWXXGGKFIJNBAA-UHFFFAOYSA-N
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Description

9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have extensively studied the synthesis routes for derivatives similar to the target compound, revealing a broad interest in triazoloquinazolinone derivatives due to their potential pharmacological properties. For instance, Lipson et al. (2003) detailed the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones through heterocyclization, providing insight into the structural intricacies and potential synthetic applications of such compounds (Lipson, Desenko, Shirobokova, & Borodina, 2003). Additionally, Alagarsamy and Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, highlighting a novel route and evaluating their antihypertensive activity, which demonstrates the compound's relevance in medicinal chemistry research (Alagarsamy & Pathak, 2007).

Potential Pharmacological Applications

The synthesis and investigation of triazoloquinazolinone derivatives have also been directed towards evaluating their pharmacological potential. The work by Alagarsamy and Pathak (2007) not only provided a synthetic route but also assessed antihypertensive activities, suggesting the utility of these compounds in developing new therapeutic agents (Alagarsamy & Pathak, 2007). This reflects a significant interest in the exploration of such compounds for their biological activities.

Environmental and Synthetic Methodology Advancements

Research by Mousavi et al. (2015) presented an efficient synthesis of triazoloquinazolin-8(4H)-one derivatives through a three-component reaction, emphasizing the method's advantages in terms of yield, reaction time, and environmental friendliness (Mousavi, Maghsoodlou, Hazeri, & Habibi‐Khorassani, 2015). This study aligns with the growing need for greener and more sustainable chemical synthesis approaches.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-10-6-12-16(13(23)7-10)17(22-18(21-12)19-9-20-22)11-4-5-14(24-2)15(8-11)25-3/h4-5,8-10,17H,6-7H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXXGGKFIJNBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OC)OC)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 4
9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 5
9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 6
9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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